Cas no 1006435-99-9 (3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde)

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde is a nitro-substituted pyrazole derivative with a benzaldehyde functional group, offering versatility as an intermediate in organic synthesis. Its structure combines a reactive aldehyde moiety with a nitro-pyrazole ring, facilitating applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the electron-withdrawing nitro group enhances reactivity in nucleophilic substitution and cyclization reactions. The methoxy linker improves solubility and stability, while the methyl group on the pyrazole ring contributes to steric and electronic modulation. This compound is particularly valuable for constructing heterocyclic frameworks and functionalized aromatic systems in medicinal chemistry and material science research.
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde structure
1006435-99-9 structure
Product Name:3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
CAS No:1006435-99-9
MF:C12H11N3O4
MW:261.233442544937
CID:3058370
PubChem ID:19618598
Update Time:2025-10-29

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-[(5-Methyl-3-nitro-1h-pyrazol-1-yl)methoxy]benzaldehyde
    • 1006435-99-9
    • DTXSID301196738
    • 3-((5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
    • STK895681
    • BBL022415
    • AKOS000306568
    • CS-0339987
    • 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
    • Inchi: 1S/C12H11N3O4/c1-9-5-12(15(17)18)13-14(9)8-19-11-4-2-3-10(6-11)7-16/h2-7H,8H2,1H3
    • InChI Key: KFSLTEZAUFNCNE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=O)C=1)CN1C(C)=CC([N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 261.074956g/mol
  • Monoisotopic Mass: 261.074956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 261.23g/mol
  • XLogP3: 2
  • Topological Polar Surface Area: 89.9Ų

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M221538-50mg
3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
1006435-99-9
50mg
$ 50.00 2022-06-04
TRC
M221538-100mg
3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
1006435-99-9
100mg
$ 95.00 2022-06-04
TRC
M221538-500mg
3-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
1006435-99-9
500mg
$ 320.00 2022-06-04

Additional information on 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde

Introduction to 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde (CAS No. 1006435-99-9)

3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde, identified by the CAS number 1006435-99-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitro-substituted pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its methoxybenzaldehyde moiety and the presence of a nitro group on the pyrazole ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthetic chemists and medicinal chemists alike.

The methoxybenzaldehyde component of the molecule is particularly noteworthy, as it introduces a hydroxymethyl group that can participate in various chemical transformations, such as condensation reactions or oxidation processes. This functionality makes the compound a versatile intermediate in the synthesis of more complex molecules. Additionally, the 5-methyl-3-nitro-1H-pyrazol-1-yl substituent adds another layer of reactivity, enabling further modifications through nucleophilic aromatic substitution or reduction reactions. These characteristics make 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde a promising candidate for exploring new pharmacophores and developing novel therapeutic agents.

In recent years, there has been growing interest in the exploration of nitro-substituted heterocycles due to their broad spectrum of biological activities. Pyrazole derivatives, in particular, have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The nitro group in 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde is known to enhance its bioactivity by influencing electron distribution and facilitating interactions with biological targets. Furthermore, the methoxybenzaldehyde moiety can serve as a pharmacophore that interacts with specific enzymes or receptors in biological systems, contributing to the compound's therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets more accurately. These computational studies have been instrumental in guiding experimental efforts and optimizing molecular structures for improved efficacy. For instance, virtual screening techniques have been used to identify potential drug candidates from large libraries of compounds, including derivatives like 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde. Such approaches have significantly accelerated the drug discovery process and have led to the identification of several promising lead compounds that are now undergoing further investigation.

The synthesis of 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on pre-functionalized pyrazole derivatives followed by formylation or alkylation steps to introduce the methoxybenzaldehyde moiety. The presence of the nitro group necessitates controlled reaction conditions to avoid unwanted side products such as decomposition or over-reduction. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or photochemical transformations, have also been explored to improve synthetic efficiency and selectivity.

One of the key challenges in working with nitro-substituted compounds is their potential toxicity or instability under certain conditions. However, recent research has demonstrated strategies to mitigate these issues through structural modifications or protective group strategies. For example, incorporating electron-donating groups adjacent to the nitro group can enhance stability while maintaining bioactivity. Additionally, modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled researchers to monitor reaction progress and purify intermediates with high precision.

The pharmaceutical industry has shown considerable interest in developing new drugs based on heterocyclic scaffolds like pyrazole due to their favorable pharmacokinetic properties and low toxicity profiles. Several clinical trials have been conducted with pyrazole derivatives targeting various diseases, including cancer and infectious diseases. The structural features of 3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde make it an attractive candidate for further development as a drug candidate or a key intermediate in the synthesis of more complex molecules with enhanced therapeutic effects.

In conclusion,3-(5-Methyl-3-nitro-1H-pyrazol-1-ylmethoxybenzaldehyde (CAS No. 1006435-99) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile intermediate for synthesizing novel bioactive molecules. Recent advances in synthetic chemistry and computational biology have provided new tools for exploring its therapeutic applications, making it a promising area for future research and development.

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